![molecular formula C21H40O2Si B14174170 12-{[Tri(propan-2-yl)silyl]oxy}dodeca-4,6,8-trien-1-ol CAS No. 920019-06-3](/img/structure/B14174170.png)
12-{[Tri(propan-2-yl)silyl]oxy}dodeca-4,6,8-trien-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
12-{[Tri(propan-2-yl)silyl]oxy}dodeca-4,6,8-trien-1-ol is a chemical compound known for its unique structure and properties It is characterized by the presence of a silyl ether group and multiple conjugated double bonds within its dodeca-trien-1-ol framework
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 12-{[Tri(propan-2-yl)silyl]oxy}dodeca-4,6,8-trien-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, which often include dodeca-4,6,8-trien-1-ol and tri(propan-2-yl)silyl chloride.
Reaction Conditions: The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the silyl ether. A common solvent used is tetrahydrofuran (THF), and the reaction is typically performed at low temperatures to control the reactivity of the intermediates.
Catalysts and Reagents: Catalysts such as pyridine or imidazole may be used to facilitate the formation of the silyl ether bond. The reaction proceeds through the nucleophilic attack of the hydroxyl group on the silicon atom of tri(propan-2-yl)silyl chloride, resulting in the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced purification techniques such as column chromatography or recrystallization may be employed to isolate the compound from reaction mixtures.
Analyse Des Réactions Chimiques
Types of Reactions
12-{[Tri(propan-2-yl)silyl]oxy}dodeca-4,6,8-trien-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes, depending on the reaction conditions.
Reduction: Reduction reactions can convert the compound into saturated alcohols or alkanes.
Substitution: The silyl ether group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halides or alkoxides can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield dodeca-4,6,8-trien-1-one, while reduction could produce dodeca-4,6,8-trien-1-ol.
Applications De Recherche Scientifique
12-{[Tri(propan-2-yl)silyl]oxy}dodeca-4,6,8-trien-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 12-{[Tri(propan-2-yl)silyl]oxy}dodeca-4,6,8-trien-1-ol involves its interaction with molecular targets and pathways The silyl ether group can enhance the compound’s stability and reactivity, allowing it to participate in various chemical and biological processes
Comparaison Avec Des Composés Similaires
Similar Compounds
12-{[Tri(propan-2-yl)silyl]oxy}dodeca-4,6,8-trienal: This compound is structurally similar but contains an aldehyde group instead of a hydroxyl group.
12-{[Tri(propan-2-yl)silyl]oxy}dodeca-4,6,8-trien-1-one: This compound features a ketone group in place of the hydroxyl group.
Uniqueness
12-{[Tri(propan-2-yl)silyl]oxy}dodeca-4,6,8-trien-1-ol is unique due to its specific combination of a silyl ether group and multiple conjugated double bonds. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
920019-06-3 |
|---|---|
Formule moléculaire |
C21H40O2Si |
Poids moléculaire |
352.6 g/mol |
Nom IUPAC |
12-tri(propan-2-yl)silyloxydodeca-4,6,8-trien-1-ol |
InChI |
InChI=1S/C21H40O2Si/c1-19(2)24(20(3)4,21(5)6)23-18-16-14-12-10-8-7-9-11-13-15-17-22/h7-12,19-22H,13-18H2,1-6H3 |
Clé InChI |
MORREHSTSDVTKX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)[Si](C(C)C)(C(C)C)OCCCC=CC=CC=CCCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


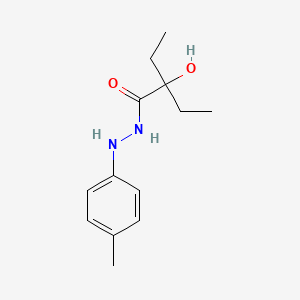
![1-[4-(Benzyloxy)phenyl]-2-(methylamino)ethan-1-one](/img/structure/B14174097.png)
![10-[4-Nitro-3-(trifluoromethyl)anilino]decane-1-thiol](/img/structure/B14174099.png)
![3-{4-[4-(Dimethylamino)butyl]phenyl}oxetan-3-OL](/img/structure/B14174107.png)
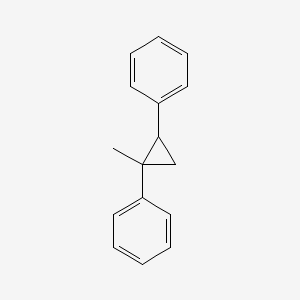
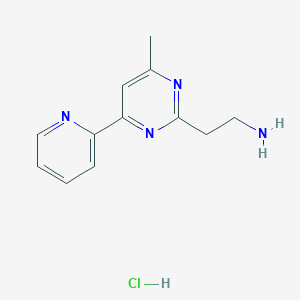
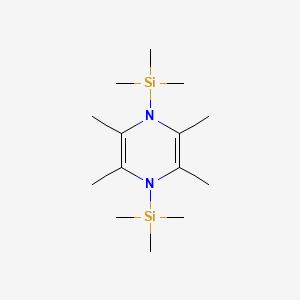
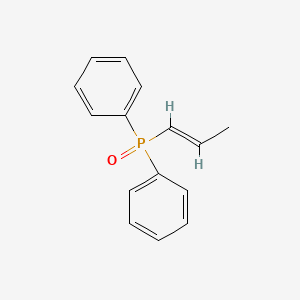
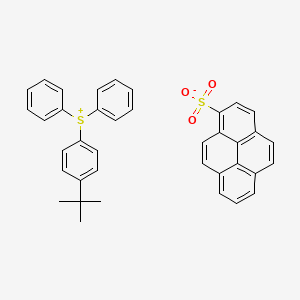
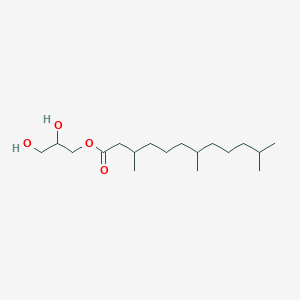
![1-{4-[(4'-Methyl[1,1'-biphenyl]-2-yl)amino]piperidin-1-yl}ethan-1-one](/img/structure/B14174162.png)
![1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 2-bromo-6,7-dihydro-6-oxo-, 1,1-dimethylethyl ester](/img/structure/B14174163.png)
![4H-Pyrano[2,3-d]pyrimidine-4,7(3H)-dione, 5-(3-cyclopropylpropyl)-2-(difluoromethyl)-](/img/structure/B14174166.png)
![N-[6-Methyl-3-(prop-2-en-1-yl)-1,3-benzothiazol-2(3H)-ylidene]-2-phenoxyacetamide](/img/structure/B14174174.png)
